4-Octadecylbenzoic acid
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Overview
Description
4-Octadecylbenzoic acid is an organic compound with the molecular formula C25H42O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octadecyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecylbenzoic acid typically involves the reaction of octadecyl bromide with potassium benzoate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Octadecylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The octadecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Octadecylbenzyl alcohol.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-Octadecylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystals and other complex organic molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 4-Octadecylbenzoic acid involves its interaction with cell membranes and proteins. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Octyloxybenzoic acid
- 4-Decyloxybenzoic acid
- 4-Dodecyloxybenzoic acid
Comparison
4-Octadecylbenzoic acid is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. Compared to shorter-chain derivatives like 4-Octyloxybenzoic acid, it has a higher melting point and different solubility characteristics. These properties make it suitable for specific applications where longer hydrophobic chains are advantageous.
Properties
CAS No. |
33327-30-9 |
---|---|
Molecular Formula |
C25H42O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
4-octadecylbenzoic acid |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)25(26)27/h19-22H,2-18H2,1H3,(H,26,27) |
InChI Key |
HNXZVQILYKIEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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